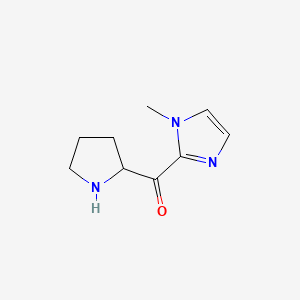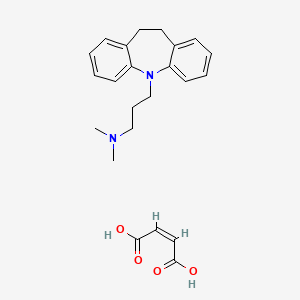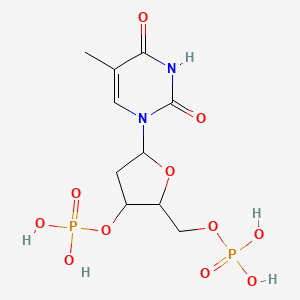
Thymidine 3',5'-diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le thymidine 3’,5’-diphosphate, également connu sous le nom de désoxythymidine 3’,5’-diphosphate, est un nucléotide diphosphate. C’est un ester de l’acide pyrophosphorique avec le nucléoside thymidine. Ce composé est constitué du groupe pyrophosphate, du sucre pentose ribose et de la base nucléique thymine . Le thymidine 3’,5’-diphosphate est un inhibiteur sélectif de petite molécule de la nucléase staphylococcique et du domaine Tudor contenant 1 (SND1), et il présente une efficacité antitumorale in vivo .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le thymidine 3’,5’-diphosphate peut être synthétisé par diverses réactions chimiques impliquant la thymidine et l’acide pyrophosphorique. Une méthode courante consiste à phosphoryler la thymidine à l’aide de l’acide pyrophosphorique dans des conditions contrôlées pour former l’ester diphosphate .
Méthodes de production industrielle
La production industrielle du thymidine 3’,5’-diphosphate implique généralement une synthèse chimique à grande échelle utilisant des réacteurs automatisés. Le processus comprend le contrôle précis des conditions de réaction telles que la température, le pH et les concentrations de réactifs afin d’assurer un rendement élevé et la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le thymidine 3’,5’-diphosphate subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l’ajout d’oxygène ou le retrait d’hydrogène du composé.
Réduction : Cette réaction implique l’ajout d’hydrogène ou le retrait d’oxygène du composé.
Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et des réactifs de substitution comme les halogènes. Les réactions sont généralement effectuées dans des conditions contrôlées telles que des températures spécifiques et des niveaux de pH .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent du type spécifique de réaction et des réactifs utilisés. Par exemple, l’oxydation du thymidine 3’,5’-diphosphate peut entraîner la formation d’oxyde de thymidine 3’,5’-diphosphate, tandis que la réduction peut produire de l’hydrure de thymidine 3’,5’-diphosphate .
Applications De Recherche Scientifique
Le thymidine 3’,5’-diphosphate a un large éventail d’applications en recherche scientifique, notamment :
Mécanisme D'action
Le thymidine 3’,5’-diphosphate exerce ses effets en inhibant l’activité de la nucléase staphylococcique et du domaine Tudor contenant 1 (SND1). Cette inhibition entraîne une réduction du niveau d’expression de p65 et de la translocation nucléaire de p65 dans les hépatocytes, inhibant ainsi la prolifération tumorale et induisant l’apoptose . Les cibles moléculaires impliquées comprennent la topoisomérase I de l’ADN et la thermonucléase .
Comparaison Avec Des Composés Similaires
Composés similaires
Diphosphate de thymidine : Structure similaire mais diffère par la position des groupes phosphate.
Triphosphate de thymidine : Contient un groupe phosphate supplémentaire par rapport au thymidine 3’,5’-diphosphate.
Monophosphate de thymidine : Ne contient qu’un seul groupe phosphate et est utilisé comme précurseur dans la synthèse du diphosphate de thymidine.
Unicité
Le thymidine 3’,5’-diphosphate est unique en raison de son inhibition spécifique de SND1 et de son efficacité antitumorale. Contrairement à d’autres composés similaires, il cible sélectivement la nucléase staphylococcique et le domaine Tudor contenant 1, ce qui en fait un outil précieux en recherche contre le cancer .
Propriétés
IUPAC Name |
[5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O11P2/c1-5-3-12(10(14)11-9(5)13)8-2-6(23-25(18,19)20)7(22-8)4-21-24(15,16)17/h3,6-8H,2,4H2,1H3,(H,11,13,14)(H2,15,16,17)(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNCBOPUCJOHLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)OP(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O11P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
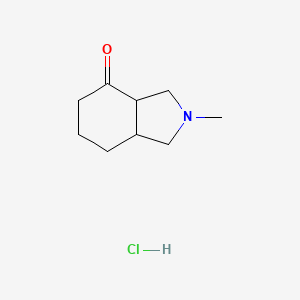
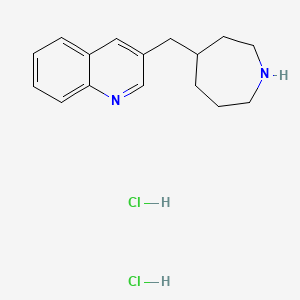
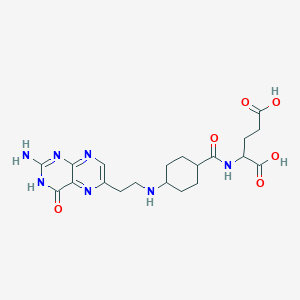

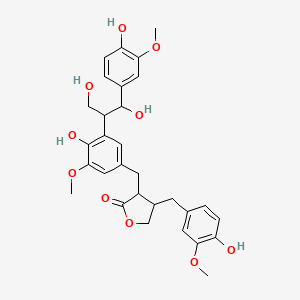
![tert-butyl N-[4-[[3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate](/img/structure/B12301791.png)
![(5-Hydroxy-2,2,8-trimethyl-6-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl) acetate](/img/structure/B12301796.png)

![7-(3-Methoxybenzyl)-4-methyl-2-(piperidin-3-yl)-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one dihydrochloride](/img/structure/B12301813.png)
![N-[(S)-(2-dicyclohexylphosphanylphenyl)-naphthalen-1-ylmethyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12301819.png)
